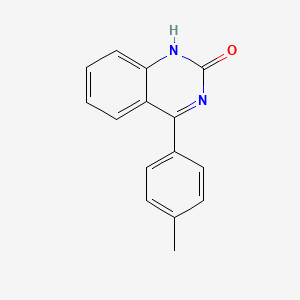

4-(4-methylphenyl)-2(1H)-quinazolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

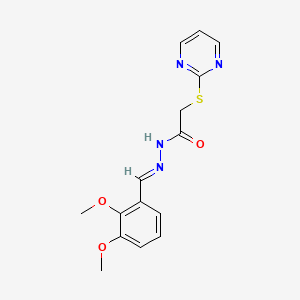

Quinazolinones are a class of organic compounds with a quinazoline core structure. They are known for their wide range of biological activities and are used in the development of various pharmaceuticals . The “4-(4-methylphenyl)-2(1H)-quinazolinone” you mentioned likely has a quinazolinone core with a 4-methylphenyl group attached.

Molecular Structure Analysis

Quinazolinones have a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a heterocycle containing two nitrogen atoms . The 4-methylphenyl group would likely be attached to the fourth carbon of the quinazolinone core.Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions “4-(4-methylphenyl)-2(1H)-quinazolinone” can undergo would depend on its exact structure and the reaction conditions.Applications De Recherche Scientifique

Pharmaceutical Research: Antileishmanial and Antimalarial Activities

Quinazolinone derivatives, including 4-(4-methylphenyl)-1~{H}-quinazolin-2-one, have been explored for their potential in treating tropical diseases such as leishmaniasis and malaria. These compounds have shown promising results in inhibiting the growth of pathogens responsible for these diseases . The antileishmanial and antimalarial evaluations of these derivatives are crucial in the development of new therapeutic agents.

Organic Synthesis: Intermediate for Heterocyclic Compounds

In organic chemistry, 4-(4-methylphenyl)-1~{H}-quinazolin-2-one serves as a valuable intermediate for the synthesis of various heterocyclic compounds. Its reactivity allows for the creation of a wide range of derivatives with potential applications in medicinal chemistry and material science .

Material Science: Optical and Spectral Studies

The compound’s unique structural features make it suitable for optical and spectral studies in material science. Researchers have utilized it to understand the properties of semiorganic single crystals, which are important in the development of optical devices .

Chemical Properties and Synthesis

The chemical and physical properties of quinazolinone derivatives are of significant interest. Studies on 4-(4-methylphenyl)-1~{H}-quinazolin-2-one have contributed to a better understanding of its solubility, melting points, and structural characteristics, which are essential for its application in synthesis and formulation .

Biological Properties: Analgesic and Anti-inflammatory Activities

Quinazolinone derivatives are known for their analgesic and anti-inflammatory properties. Research into 4-(4-methylphenyl)-1~{H}-quinazolin-2-one could lead to the development of new pain relief medications and anti-inflammatory drugs .

Pharmacokinetics and Pharmacodynamics

The study of the pharmacokinetics and pharmacodynamics of quinazolinone derivatives is vital for understanding how these compounds interact with biological systems. This research can inform dosage, efficacy, and safety profiles for potential pharmaceutical applications .

Mécanisme D'action

Target of Action

The primary targets of 4-(4-methylphenyl)-1~{H}-quinazolin-2-one are currently under investigation .

Mode of Action

It is believed to interact with its targets, leading to changes in cellular processes

Biochemical Pathways

The compound is likely to influence multiple pathways due to its potential interactions with various targets . More research is needed to identify these pathways and understand their downstream effects.

Result of Action

It is believed to cause changes in cellular processes, but the specific effects are still under investigation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-methylphenyl)-1~{H}-quinazolin-2-one. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(4-methylphenyl)-1H-quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)16-15(18)17-14/h2-9H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCDEMFDWKLSBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665190 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-p-Tolyl-quinazolin-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-1-{[(3-methoxyphenyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5526978.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5527004.png)

![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5527005.png)

![1-[4-(2-propyn-1-yloxy)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5527007.png)

![4-[3-(2-furyl)-3-phenylpropanoyl]morpholine](/img/structure/B5527015.png)

![5-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5527019.png)

![5-(2-furyl)-4-[(2,3,4-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5527033.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide](/img/structure/B5527052.png)

![5-methyl-4-{[(2-methyl-1H-benzimidazol-6-yl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5527073.png)